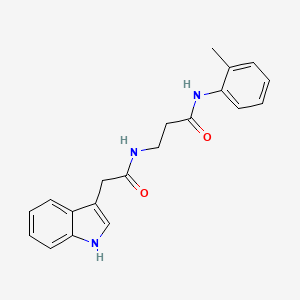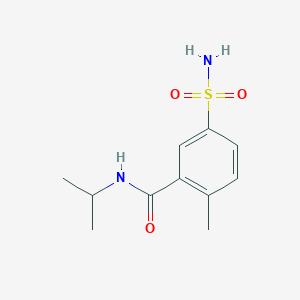![molecular formula C19H25FN4O2 B5418707 5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5418707.png)
5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide, also known as FP-PAI, is a chemical compound that has gained significant attention in scientific research. It is a potent and selective antagonist of the protease-activated receptor 1 (PAR1), which is a G protein-coupled receptor that plays a crucial role in thrombin-induced platelet activation, inflammation, and tissue repair.
作用機序
5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide exerts its pharmacological effects by selectively blocking the PAR1 receptor. PAR1 is activated by thrombin, which is a key enzyme in the coagulation cascade, and plays a crucial role in platelet activation, inflammation, and tissue repair. By inhibiting PAR1, this compound reduces the activation of platelets, the production of pro-inflammatory cytokines and chemokines, and the proliferation and migration of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various experimental models. In platelets, this compound inhibits thrombin-induced platelet aggregation and secretion of granule contents, such as ATP and serotonin. In endothelial cells, this compound reduces the expression of adhesion molecules and the production of pro-inflammatory cytokines and chemokines. In cancer cells, this compound inhibits cell proliferation, migration, and invasion.
実験室実験の利点と制限
5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for PAR1, its stability in aqueous solutions, and its availability in large quantities. However, this compound also has some limitations, such as its relatively low solubility in some organic solvents, its potential cytotoxicity at high concentrations, and its limited bioavailability in vivo.
将来の方向性
There are several future directions for research on 5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide. One direction is to investigate its potential as a therapeutic agent in thrombosis, inflammation, and cancer. Another direction is to explore its mechanism of action in more detail, including its interactions with other proteins and signaling pathways. Additionally, further studies are needed to optimize the synthesis and formulation of this compound, and to evaluate its safety and efficacy in preclinical and clinical trials.
合成法
The synthesis of 5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide involves the reaction of 5-(bromomethyl)-2-fluorophenol with N-(1-propylpiperidin-4-yl)pyrazole-3-carboxamide in the presence of a base, followed by purification using column chromatography. The yield of this reaction is approximately 50%, and the purity of the final product is more than 95%.
科学的研究の応用
5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including thrombosis, inflammation, and cancer. In thrombosis, this compound has been shown to inhibit platelet aggregation and thrombus formation, making it a promising candidate for the treatment of thrombotic disorders. In inflammation, this compound has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. In cancer, this compound has been found to inhibit the proliferation and migration of cancer cells, suggesting its potential as an anti-cancer drug.
特性
IUPAC Name |
5-[(2-fluorophenoxy)methyl]-N-(1-propylpiperidin-4-yl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4O2/c1-2-9-24-10-7-14(8-11-24)21-19(25)17-12-15(22-23-17)13-26-18-6-4-3-5-16(18)20/h3-6,12,14H,2,7-11,13H2,1H3,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJFREBTKCPTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=NNC(=C2)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-{[1-(methoxymethyl)cyclobutyl]carbonyl}-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5418626.png)

![2-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}propanamide](/img/structure/B5418647.png)
![(3aR*,6S*,7R*,7aS*)-7-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-2-methyl-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5418653.png)
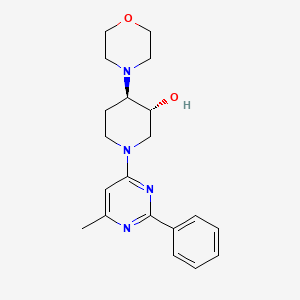
![1-allyl-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5418672.png)
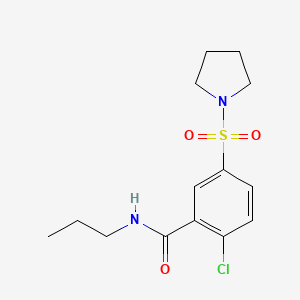
![3-[(4-phenoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5418679.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B5418688.png)
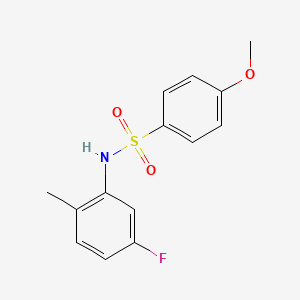
![2-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5418703.png)
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5418714.png)
